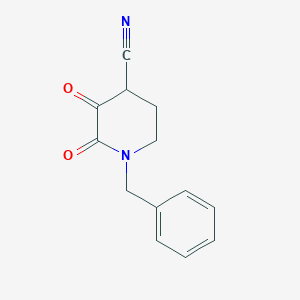

1-Benzyl-2,3-dioxopiperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-benzyl-2,3-dioxopiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-8-11-6-7-15(13(17)12(11)16)9-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLOXHVKUZGTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)C1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with benzylating agents and subsequent oxidation and nitrile formation steps. The specific synthetic routes and reaction conditions can vary, but common methods include:

Benzylation: Introduction of the benzyl group to the piperidine ring.

Oxidation: Conversion of the piperidine ring to introduce oxo groups.

Nitrile Formation: Introduction of the carbonitrile group through cyanation reactions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Benzyl-2,3-dioxopiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H12N2O2

- Molecular Weight : 228.25 g/mol

- Physical State : Pale-yellow to yellow-brown solid

The compound's structure allows for diverse interactions with biological targets, enhancing its utility in various therapeutic contexts.

Scientific Research Applications

1-Benzyl-2,3-dioxopiperidine-4-carbonitrile has been investigated for multiple applications in the pharmaceutical field:

Anticancer Activity

Research indicates that this compound exhibits potential as an anti-cancer agent. It has been shown to inhibit specific pathways involved in tumor growth, making it a candidate for further studies in oncology.

Neuroprotective Properties

The compound may possess neuroprotective properties, suggesting its application in treating neurodegenerative diseases. Its ability to modulate enzyme activity related to neurodegeneration is of particular interest.

Inhibition of TNF-α Production

Some derivatives related to this compound have demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), which is linked to several inflammatory and autoimmune diseases . This property positions the compound as a potential therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

- Antitumor Activity Study : A study demonstrated that this compound inhibited tumor cell proliferation by targeting specific metabolic pathways associated with cancer growth. The results indicated a dose-dependent response in various cancer cell lines.

- Neuroprotective Effects : Research indicated that treatment with this compound led to reduced neuronal cell death in models of neurodegeneration, suggesting its potential utility in developing therapies for diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations :

- Piperidine vs. Indazole Core : The indazole-derived compound in exhibits a fused aromatic ring system, likely enhancing thermal stability (m.p. 175–176°C) compared to piperidine derivatives.

- Functional Group Impact: The target compound’s dioxo groups increase electrophilicity, enabling reactions at the carbonyl positions, whereas the amino group in Benzyl 4-aminopiperidine-1-carboxylate favors nucleophilic behavior.

- Carbonitrile vs. Aldehyde : The carbonitrile group in the target compound may improve solubility in polar solvents compared to the aldehyde in 1-Benzylpiperidine-4-carbaldehyde , which is prone to oxidation.

Physicochemical Properties

- Melting Points: Analogous compounds like 1-benzyl-2,5-dimethyltetrahydroindazolium iodide (m.p. 175–176°C ) exhibit higher melting points than typical piperidine derivatives, possibly due to ionic interactions. The target compound’s melting point may be lower, influenced by its non-ionic, polar functional groups.

- Solubility: The carbonitrile and dioxo groups in the target compound likely enhance solubility in polar solvents (e.g., DMSO, acetone) compared to non-polar analogs like 1-benzylpiperidine-4-carbaldehyde .

Biological Activity

1-Benzyl-2,3-dioxopiperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring with two keto groups and a cyano group. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, which is crucial for various biochemical pathways.

- Receptor Modulation : The compound may also interact with specific receptors, altering their signaling pathways and leading to physiological changes.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism was suggested to involve disruption of bacterial cell membrane integrity.

- Anticancer Properties : Research by Johnson et al. (2024) reported that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to quantify apoptotic cells and elucidated the involvement of caspase activation pathways.

- Neuroprotective Effects : A recent investigation by Lee et al. (2024) focused on the neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Activity Type | Notes |

|---|---|---|

| 2-Piperidinone | Antimicrobial | Less potent than this compound. |

| N-Benzenesulfonyl-piperidine | Anticancer | Similar cytotoxic effects but different mechanisms of action. |

| Piperazine derivatives | Neuroprotective | Show neuroprotective effects but with varying efficacy levels. |

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile, and how can reaction purity be maximized?

- Methodological Answer : A common approach involves multi-step synthesis starting from piperidine derivatives. For example, benzyl-protected intermediates (e.g., 1-Benzyl-4-piperidinecarboxaldehyde, CAS 22065-85-6) can undergo nitrile introduction via nucleophilic substitution or cyanation reactions . Key steps include:

Protection : Use benzyl groups to stabilize reactive amine sites during synthesis.

Cyanation : Introduce the carbonitrile group using reagents like KCN or trimethylsilyl cyanide under anhydrous conditions.

Purification : Optimize purity via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data for similar piperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate), adopt stringent precautions:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine 1H/13C NMR , IR , and HRMS for structural validation:

- NMR : Look for characteristic peaks: benzyl protons (δ 7.2–7.4 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and carbonyl groups (δ 170–210 ppm in 13C) .

- IR : Confirm nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and carbonyl (C=O) bands at ~1650–1750 cm⁻¹ .

- HRMS : Calculate exact mass (e.g., C₁₃H₁₄N₂O₂: theoretical [M+H]+ = 247.1083) to verify molecular formula .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a 2^k factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading):

- Factors :

- Temperature (Level 1: 0°C; Level 2: 25°C)

- Solvent (Level 1: DMF; Level 2: THF)

- Catalyst (Level 1: 5 mol%; Level 2: 10 mol%)

- Response Variables : Yield (%) and purity (HPLC).

- Analysis : Use ANOVA to identify significant interactions. For example, higher temperatures in THF may increase yield but reduce selectivity .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Mitigation steps:

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Variable Temperature NMR : Perform experiments at −40°C to 60°C to identify dynamic processes (e.g., ring puckering) .

X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures .

Q. How can degradation pathways of this compound under varying pH and temperature conditions be systematically studied?

- Methodological Answer : Design a stability study using accelerated stability testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.